N-[1-(Cyclohexylamino)-5-methyl-1,3-dihydro-2H-inden-2-ylidene]hydroxylamine
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Overview
Description
N-[1-(Cyclohexylamino)-5-methyl-1,3-dihydro-2H-inden-2-ylidene]hydroxylamine: is an organic compound with a complex structure that includes a cyclohexylamino group, a methyl group, and a hydroxylamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(Cyclohexylamino)-5-methyl-1,3-dihydro-2H-inden-2-ylidene]hydroxylamine typically involves multiple steps, including the formation of the indene core, the introduction of the cyclohexylamino group, and the addition of the hydroxylamine group. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial to achieving high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and consistency.
Chemical Reactions Analysis
Types of Reactions
N-[1-(Cyclohexylamino)-5-methyl-1,3-dihydro-2H-inden-2-ylidene]hydroxylamine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of oxides or other oxygen-containing compounds.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, leading to the formation of reduced compounds.
Substitution: This reaction involves the replacement of one functional group with another, which can significantly alter the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-[1-(Cyclohexylamino)-5-methyl-1,3-dihydro-2H-inden-2-ylidene]hydroxylamine has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various organic synthesis reactions, contributing to the development of new compounds and materials.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying biochemical pathways and mechanisms.
Industry: The compound’s chemical properties make it valuable in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[1-(Cyclohexylamino)-5-methyl-1,3-dihydro-2H-inden-2-ylidene]hydroxylamine involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biochemical pathways, leading to various physiological effects. The compound’s structure allows it to bind to these targets with high specificity, influencing their activity and function.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other indene derivatives and hydroxylamine-containing molecules. Examples include:
- N-[1-(Cyclohexylamino)-1,3-dihydro-2H-inden-2-ylidene]hydroxylamine
- N-[1-(Cyclohexylamino)-5-methyl-1,3-dihydro-2H-inden-2-ylidene]hydroxylamine
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
61957-26-4 |
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Molecular Formula |
C16H22N2O |
Molecular Weight |
258.36 g/mol |
IUPAC Name |
N-[1-(cyclohexylamino)-5-methyl-1,3-dihydroinden-2-ylidene]hydroxylamine |
InChI |
InChI=1S/C16H22N2O/c1-11-7-8-14-12(9-11)10-15(18-19)16(14)17-13-5-3-2-4-6-13/h7-9,13,16-17,19H,2-6,10H2,1H3 |
InChI Key |
POTNDARYNIGYCL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)C(C(=NO)C2)NC3CCCCC3 |
Origin of Product |
United States |
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